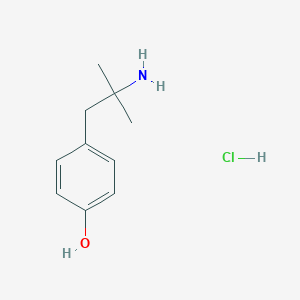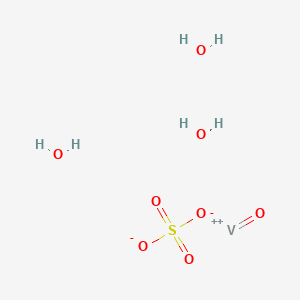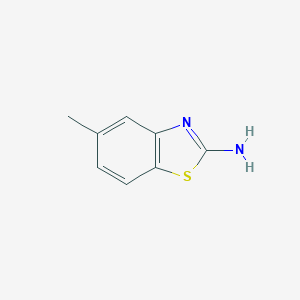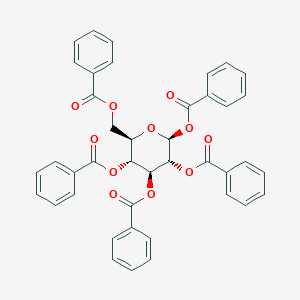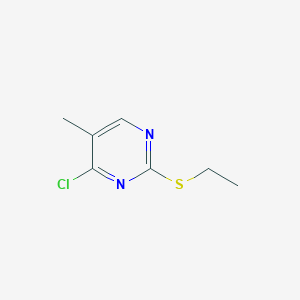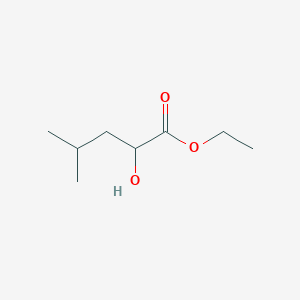
Ethyl 2-hydroxy-4-methylvalerate
Descripción general
Descripción
Ethyl 2-hydroxy-4-methylvalerate, also known as Ethyl 2-hydroxy-4-methylpentanoate, is a fatty acid ester . It has a molecular formula of C8H16O3 and a molecular weight of 160.21 .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The InChI string representation of its structure isInChI=1S/C8H16O3/c1-4-11-8(10)7(9)5-6(2)3/h6-7,9H,4-5H2,1-3H3 . Physical And Chemical Properties Analysis
This compound is a clear liquid with a density of 0.97 . It has a boiling point of 185°C or 197.4°C at 760mmHg . Its refractive index ranges from 1.4220 to 1.4260 .Aplicaciones Científicas De Investigación
Chemical Synthesis
Ethyl DL-Leucate is used as a building block in chemical synthesis . It is a valuable compound in the production of various chemicals due to its unique structure and properties .
Food and Beverage Industry
In the food and beverage industry, Ethyl DL-Leucate is used as a flavoring agent . It has been found to contribute to the unique flavor of certain types of wine . The compound has a significant impact on the perception of fruity aromas in wine .
Research and Development
Ethyl DL-Leucate is used in research and development. Scientists use it to study its properties and potential applications in various fields .
Mecanismo De Acción
Ethyl DL-Leucate, also known as Ethyl 2-hydroxy-4-methylpentanoate or Ethyl 2-hydroxy-4-methylvalerate, is a chemical compound with the molecular formula C8H16O3 . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Mode of Action
The mode of action of Ethyl DL-Leucate is currently unknown due to the lack of scientific studies on this specific compound . More research is required to understand how this compound interacts with its targets and the resulting changes.
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Ethyl DL-Leucate is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of ethyl dl-leucate is currently lacking .
Propiedades
IUPAC Name |
ethyl 2-hydroxy-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-4-11-8(10)7(9)5-6(2)3/h6-7,9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHOWVDPHIXNEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70908443 | |
| Record name | Ethyl 2-hydroxy-4-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70908443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10348-47-7 | |
| Record name | Ethyl 2-hydroxy-4-methylpentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10348-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-hydroxy-4-methylvalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010348477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-hydroxy-4-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70908443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-hydroxy-4-methylvalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 2-HYDROXY-4-METHYLVALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M5TB4Z168 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Ethyl 2-hydroxy-4-methylpentanoate in wine?
A: Ethyl 2-hydroxy-4-methylpentanoate, also known as Ethyl 2-hydroxy-4-methylvalerate or Ethyl DL-Leucate, is a significant aroma compound found in wine. It contributes to the fruity aroma, specifically blackberry and fresh fruit notes. [, , ]
Q2: How does the concentration of Ethyl 2-hydroxy-4-methylpentanoate differ between red and white wines?
A: Studies have shown that white wines generally contain only the R enantiomer of Ethyl 2-hydroxy-4-methylpentanoate, while red wines contain both the R and S enantiomers. [, ] Red wines also tend to have higher overall concentrations of this compound, averaging around 400 μg/L. [, ]
Q3: Do the R and S enantiomers of Ethyl 2-hydroxy-4-methylpentanoate have different sensory properties?
A: Yes, the R and S enantiomers have different olfactory thresholds. The R enantiomer has a threshold of 126 μg/L, while the S enantiomer has a lower threshold of 55 μg/L. Interestingly, a mixture of the two enantiomers in a 95:5 (R:S) ratio, which is typical for red wine, has an even lower threshold of 51 μg/L, suggesting a synergistic effect on aroma perception. [, ]
Q4: Can Ethyl 2-hydroxy-4-methylpentanoate be used as a marker for geographical origin of wines?
A: Studies indicate that the concentration of Ethyl 2-hydroxy-4-methylpentanoate, along with other volatile compounds, can be used to differentiate between wines from different geographical origins. For example, Polish wines were found to have significantly higher levels of this compound compared to wines from France, Italy, and Spain. [] This difference in concentration could be attributed to various factors, including grape varieties, fermentation practices, and environmental conditions.
Q5: What analytical techniques are used to identify and quantify Ethyl 2-hydroxy-4-methylpentanoate in wine?
A: Chiral gas chromatography, often coupled with mass spectrometry, is commonly employed to identify and quantify Ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine samples. [, ] This technique allows for the separation and detection of both enantiomers, providing valuable information about their individual contributions to wine aroma.
Q6: Are there any known safety concerns related to Ethyl 2-hydroxy-4-methylpentanoate in food?
A: Based on the Japan Flavour and Fragrance Materials Association’s (JFFMA) safety assessment, Ethyl 2-hydroxy-4-methylpentanoate, at current levels of intake in food, was judged to raise no safety concerns. [] This conclusion was based on estimated daily intake calculations, structural analysis for genotoxicity alerts, and the lack of available toxicity studies.
Q7: Is Ethyl 2-hydroxy-4-methylpentanoate unique to wine?
A: While commonly found in wine, Ethyl 2-hydroxy-4-methylpentanoate is not exclusive to this beverage. It has also been identified as a characteristic flavor compound in traditional Chinese rice wine. [] This suggests its potential presence in other fermented beverages and food products.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



